molecular formula C28H50N2O2 B14546704 N,N'-[Cyclobutane-1,2-diylbis(methylene)]di(undec-10-enamide) CAS No. 61796-62-1

N,N'-[Cyclobutane-1,2-diylbis(methylene)]di(undec-10-enamide)

Cat. No.: B14546704
CAS No.: 61796-62-1
M. Wt: 446.7 g/mol
InChI Key: VSRXQTJPQBCFQA-UHFFFAOYSA-N
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Description

N,N’-[Cyclobutane-1,2-diylbis(methylene)]di(undec-10-enamide): is a complex organic compound characterized by its unique cyclobutane ring structure and long aliphatic chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[Cyclobutane-1,2-diylbis(methylene)]di(undec-10-enamide) typically involves a [2+2] cycloaddition reaction. This reaction forms the cyclobutane ring by combining two alkenes under specific conditions, often involving UV light or a catalyst . The reaction conditions must be carefully controlled to ensure the correct formation of the cyclobutane ring and to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale [2+2] cycloaddition reactions using specialized reactors that can handle the necessary reaction conditions. The process may also include purification steps such as distillation or chromatography to isolate the desired product from any by-products.

Chemical Reactions Analysis

Types of Reactions

N,N’-[Cyclobutane-1,2-diylbis(methylene)]di(undec-10-enamide) can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N,N’-[Cyclobutane-1,2-diylbis(methylene)]di(undec-10-enamide) has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in the development of new biomolecules or as a probe to study biological processes.

    Industry: It can be used in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-[Cyclobutane-1,2-diylbis(methylene)]di(undec-10-enamide) involves its interaction with molecular targets such as enzymes or receptors. The cyclobutane ring structure may allow it to fit into specific binding sites, influencing the activity of these targets. The long aliphatic chains can also interact with lipid membranes, affecting their properties and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-[Cyclobutane-1,2-diylbis(methylene)]di(undec-10-enamide) is unique due to its combination of a cyclobutane ring and long aliphatic chains

Properties

CAS No.

61796-62-1

Molecular Formula

C28H50N2O2

Molecular Weight

446.7 g/mol

IUPAC Name

N-[[2-[(undec-10-enoylamino)methyl]cyclobutyl]methyl]undec-10-enamide

InChI

InChI=1S/C28H50N2O2/c1-3-5-7-9-11-13-15-17-19-27(31)29-23-25-21-22-26(25)24-30-28(32)20-18-16-14-12-10-8-6-4-2/h3-4,25-26H,1-2,5-24H2,(H,29,31)(H,30,32)

InChI Key

VSRXQTJPQBCFQA-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)NCC1CCC1CNC(=O)CCCCCCCCC=C

Origin of Product

United States

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